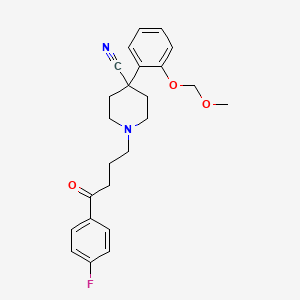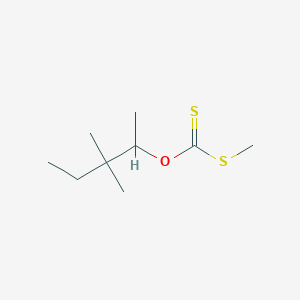
S-Methyl O-(1,2,2-trimethylbutyl) Carbonodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Methyl O-(1,2,2-trimethylbutyl) Carbonodithioate is a chemical compound with the molecular formula C9H18OS2 and a molecular weight of 206.36 g/mol. It is an intermediate used in the synthesis of 3,3-Dimethyl-1-pentene, which is utilized to estimate gas chromatography retention. This compound is also known by its synonym, O-(3,3-Dimethylpentan-2-yl) S-methyl Carbonodithioate.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl O-(1,2,2-trimethylbutyl) Carbonodithioate involves the reaction of 3,3-Dimethylpentan-2-ol with carbon disulfide and methyl iodide under basic conditions. The reaction typically proceeds as follows:
Step 1: 3,3-Dimethylpentan-2-ol is reacted with carbon disulfide in the presence of a base such as sodium hydroxide to form the corresponding dithiocarbonate intermediate.
Step 2: The dithiocarbonate intermediate is then treated with methyl iodide to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
S-Methyl O-(1,2,2-trimethylbutyl) Carbonodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
S-Methyl O-(1,2,2-trimethylbutyl) Carbonodithioate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of S-Methyl O-(1,2,2-trimethylbutyl) Carbonodithioate involves its reactive sulfur-containing groups, which can interact with various molecular targets. These interactions may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those with thiol groups.
Protein Interactions: It can form covalent bonds with cysteine residues in proteins, affecting their structure and function.
Pathways Involved: The compound may influence cellular pathways related to redox regulation and sulfur metabolism.
類似化合物との比較
S-Methyl O-(1,2,2-trimethylbutyl) Carbonodithioate can be compared with other similar compounds, such as:
O-Butyl S-methyl Carbonodithioate: Similar structure but with a butyl group instead of a trimethylbutyl group.
S-Methyl S-(3-methyl-2-buten-1-yl) Carbonodithioate: Contains a different alkyl group, leading to variations in reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific alkyl group, which imparts distinct physical and chemical properties. This makes it particularly useful in certain synthetic applications and research studies.
特性
分子式 |
C9H18OS2 |
|---|---|
分子量 |
206.4 g/mol |
IUPAC名 |
O-(3,3-dimethylpentan-2-yl) methylsulfanylmethanethioate |
InChI |
InChI=1S/C9H18OS2/c1-6-9(3,4)7(2)10-8(11)12-5/h7H,6H2,1-5H3 |
InChIキー |
GWJNMUOSPHKSJF-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C(C)OC(=S)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



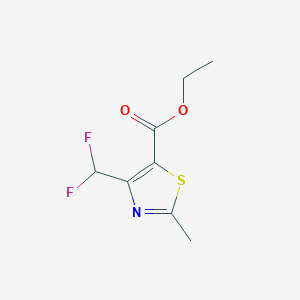

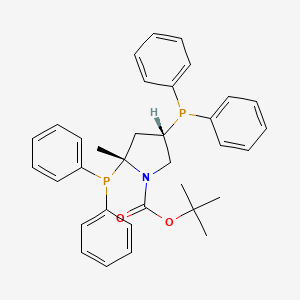
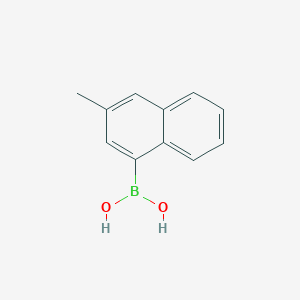
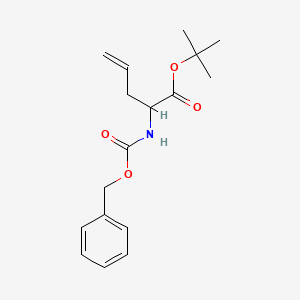
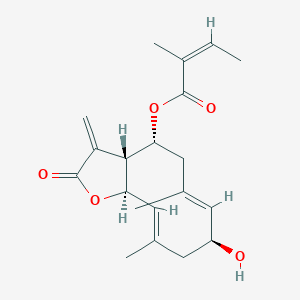
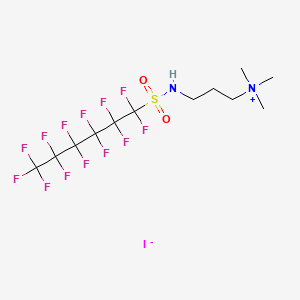

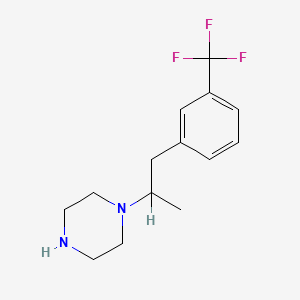
![[(9S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13409700.png)
![tert-butyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoate](/img/structure/B13409702.png)
